molecular formula C12H15N3O2 B3870727 [(Z)-[(2E)-2-(furan-2-ylmethylidene)cyclohexylidene]amino]urea

[(Z)-[(2E)-2-(furan-2-ylmethylidene)cyclohexylidene]amino]urea

Cat. No.: B3870727
M. Wt: 233.27 g/mol
InChI Key: DVJUJZLSGCEUHE-LSHJULRISA-N
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Description

[(Z)-[(2E)-2-(furan-2-ylmethylidene)cyclohexylidene]amino]urea is a complex organic compound featuring a furan ring, a cyclohexylidene group, and an amino urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[(2E)-2-(furan-2-ylmethylidene)cyclohexylidene]amino]urea typically involves the condensation of furan-2-carbaldehyde with cyclohexylideneamine, followed by the addition of urea. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

This could include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

[(Z)-[(2E)-2-(furan-2-ylmethylidene)cyclohexylidene]amino]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction can yield cyclohexylidene derivatives with altered functional groups .

Scientific Research Applications

[(Z)-[(2E)-2-(furan-2-ylmethylidene)cyclohexylidene]amino]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of [(Z)-[(2E)-2-(furan-2-ylmethylidene)cyclohexylidene]amino]urea involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-[(2E)-2-(furan-2-ylmethylidene)cyclohexylidene]amino]urea is unique due to its combination of a furan ring, a cyclohexylidene group, and an amino urea moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

[(Z)-[(2E)-2-(furan-2-ylmethylidene)cyclohexylidene]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c13-12(16)15-14-11-6-2-1-4-9(11)8-10-5-3-7-17-10/h3,5,7-8H,1-2,4,6H2,(H3,13,15,16)/b9-8+,14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJUJZLSGCEUHE-LSHJULRISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)N)C(=CC2=CC=CO2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=N/NC(=O)N)/C(=C/C2=CC=CO2)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(Z)-[(2E)-2-(furan-2-ylmethylidene)cyclohexylidene]amino]urea
Reactant of Route 2
[(Z)-[(2E)-2-(furan-2-ylmethylidene)cyclohexylidene]amino]urea
Reactant of Route 3
[(Z)-[(2E)-2-(furan-2-ylmethylidene)cyclohexylidene]amino]urea

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